Sodium lauroyl aspartate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラウロイルアスパラギン酸ナトリウムは、化粧品およびパーソナルケア業界で広く使用されている化合物です。これは、アスパラギン酸とラウリン酸から誘導された界面活性剤です。 この化合物は、そのマイルドさと皮膚との適合性で知られており、さまざまな洗浄およびコンディショニング製品で人気のある成分となっています .

準備方法

合成経路および反応条件: ラウロイルアスパラギン酸ナトリウムは、アスパラギン酸をラウリン酸でアシル化することによって合成されます。この反応は通常、触媒の使用を伴い、目的の生成物の形成を確実にするために制御された温度条件下で行われます。このプロセスを要約すると、次のようになります。

アスパラギン酸とラウリン酸の反応: アスパラギン酸は、触媒の存在下でラウリン酸と反応します。

工業生産方法: 工業的な設定では、ラウロイルアスパラギン酸ナトリウムの生産は、反応物が混合され、制御された条件下で加熱される大型の反応器で行われます。このプロセスは、最終製品の収率と純度を高くするように最適化されています。手順には以下が含まれます。

混合と加熱: アスパラギン酸とラウリン酸を反応器に混合し、目的の温度に加熱します。

触媒作用: 反応を促進するために触媒が添加されます。

化学反応の分析

反応の種類: ラウロイルアスパラギン酸ナトリウムは主に、界面活性剤に典型的な反応、つまり以下を含む反応を起こします。

加水分解: 水溶液中では、アスパラギン酸とラウリン酸を放出して加水分解する可能性があります。

酸化と還元: それは比較的安定しており、通常の条件下では有意な酸化または還元を起こしません。

一般的な試薬と条件:

加水分解: 水と穏やかな酸性または塩基性条件。

置換: 強酸または塩基、高温。

形成される主な生成物:

加水分解: アスパラギン酸とラウリン酸。

4. 科学研究の応用

ラウロイルアスパラギン酸ナトリウムは、科学研究において幅広い用途があり、以下を含む:

化学: さまざまな化学反応で界面活性剤として使用され、溶解度と反応速度を高めます。

生物学: 穏やかな洗剤として、細胞培養および分子生物学実験に使用されます。

医学: 生体適合性とマイルドさのために、薬物送達システムでの潜在的な用途が調査されています。

科学的研究の応用

Sodium lauroyl aspartate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments as a mild detergent.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and mildness.

Industry: Widely used in the formulation of personal care products such as shampoos, conditioners, and facial cleansers

作用機序

ラウロイルアスパラギン酸ナトリウムは、主にその界面活性特性を通じてその効果を発揮します。これは、水溶液の表面張力を低下させ、成分のより良い広がりと混合を可能にします。この特性により、洗浄とコンディショニングの用途で効果的になります。 分子標的は、細胞膜の脂質二重層を含み、そこで膜構造を破壊して他の成分の浸透を促進する可能性があります .

類似化合物:

ラウロイルラクチレートナトリウム: パーソナルケア製品に使用されるもう1つのマイルドな界面活性剤。乳酸とラウリン酸から誘導されています。

ラウロイルグルタミン酸ナトリウム: グルタミン酸とラウリン酸から誘導された界面活性剤で、そのマイルドさと皮膚との適合性で知られています

比較:

マイルドさ: ラウロイルアスパラギン酸ナトリウムは、マイルドさと皮膚との適合性に関して、ラウロイルラクチレートナトリウムとラウロイルグルタミン酸ナトリウムと同等です。

用途: 3つの化合物はすべてパーソナルケア製品で使用されていますが、ラウロイルアスパラギン酸ナトリウムはその優れた洗浄特性で特に好まれています。

独自性: ラウロイルアスパラギン酸ナトリウムは、アスパラギン酸とラウリン酸の特定の組み合わせにより、洗浄特性とコンディショニング特性のユニークなバランスを提供するため、際立っています

類似化合物との比較

Sodium lauroyl lactylate: Another mild surfactant used in personal care products. It is derived from lactic acid and lauric acid.

Sodium lauroyl glutamate: A surfactant derived from glutamic acid and lauric acid, known for its mildness and skin compatibility

Comparison:

Mildness: Sodium lauroyl aspartate is comparable to sodium lauroyl lactylate and sodium lauroyl glutamate in terms of mildness and skin compatibility.

Applications: All three compounds are used in personal care products, but this compound is particularly favored for its excellent cleansing properties.

Uniqueness: this compound stands out due to its specific combination of aspartic acid and lauric acid, which provides a unique balance of cleansing and conditioning properties

特性

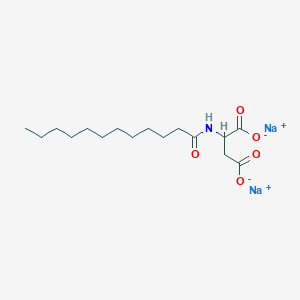

分子式 |

C16H27NNa2O5 |

|---|---|

分子量 |

359.37 g/mol |

IUPAC名 |

disodium;2-(dodecanoylamino)butanedioate |

InChI |

InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2 |

InChIキー |

WUIVWRSHESPBPX-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。